molecular formula C9H17N3S B13268807 Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13268807
M. Wt: 199.32 g/mol
InChI Key: LEQIMWIJLHKLGO-UHFFFAOYSA-N
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Description

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can be synthesized through the reaction of hexylamine with 1,2,3-thiadiazole-4-carboxaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can be compared with other thiadiazole derivatives, such as:

  • Methyl(1,2,3-thiadiazol-4-ylmethyl)amine
  • Ethyl(1,2,3-thiadiazol-4-ylmethyl)amine
  • Propyl(1,2,3-thiadiazol-4-ylmethyl)amine

These compounds share similar structural features but differ in the length of the alkyl chain attached to the thiadiazole ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its biological activity and physicochemical properties .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)hexan-1-amine

InChI

InChI=1S/C9H17N3S/c1-2-3-4-5-6-10-7-9-8-13-12-11-9/h8,10H,2-7H2,1H3

InChI Key

LEQIMWIJLHKLGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CSN=N1

Origin of Product

United States

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